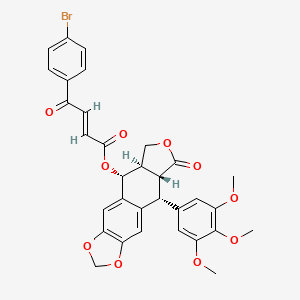
Mirtazapine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirtazapine-d4 is a deuterated form of mirtazapine, an antidepressant drug. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant properties, making it effective in treating major depressive disorder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a ketone intermediate with a deuterium source. The process typically involves the following steps :
Starting Material: A carboxylic acid compound with a substantial enantiomeric excess.
Conversion: The carboxylic acid group is converted into a ketone group.
Reduction: The ketone compound is reduced using a deuterium source to form the deuterated hydroxy compound.
Final Reduction: The hydroxy compound is further reduced to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion temperature methods are employed to produce lipid nanocapsules for targeted drug delivery .
化学反应分析
Types of Reactions
Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Deuterium gas or deuterated reducing agents are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction with deuterium sources results in deuterated analogs .
科学研究应用
Mirtazapine-d4 has several scientific research applications:
Chemistry: Used in studies to trace the metabolic pathways of mirtazapine.
Biology: Helps in understanding the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic studies to determine the drug’s distribution and metabolism.
Industry: Employed in the development of targeted drug delivery systems, such as lipid nanocapsules.
作用机制
Mirtazapine-d4 exerts its effects by acting as an antagonist at central adrenergic and serotonergic receptors. It specifically targets the α2-adrenergic receptors and serotonin receptors (5-HT2 and 5-HT3), leading to increased release of norepinephrine and serotonin. This dual action enhances neurotransmission and alleviates symptoms of depression .
相似化合物的比较
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant with a different mechanism but used for similar indications.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Uniqueness
Mirtazapine-d4 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the drug’s metabolism and distribution compared to non-deuterated analogs .
属性
分子式 |
C17H19N3 |
|---|---|
分子量 |
269.38 g/mol |
IUPAC 名称 |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2 |
InChI 键 |
RONZAEMNMFQXRA-YQUBHJMPSA-N |
手性 SMILES |
[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H] |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)






![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)



